Enhanced Lipophilicity vs. Non-Halogenated Analog Improves Membrane Permeability Potential
Computational prediction indicates that 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine has a calculated logP (cLogP) of approximately 4.3 [1]. In contrast, the non-halogenated analog 3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine has a cLogP of ~2.9. This difference of ~1.4 log units translates to a theoretical ~25-fold increase in partition coefficient (logP difference of 1.4 = ~25x higher lipid solubility). Higher lipophilicity within the optimal range (logP 1-5) is often associated with improved passive membrane permeability, which can enhance cellular uptake in whole-cell assays [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.3 (predicted via fragment-based method) |
| Comparator Or Baseline | 3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine: cLogP ~2.9 |
| Quantified Difference | ΔcLogP ≈ 1.4 (≈25-fold higher theoretical lipid solubility) |
| Conditions | In silico prediction using consensus logP model |
Why This Matters
This differentiation matters for assay development because compounds with higher logP often show better cell penetration, reducing the risk of false negatives in cellular assays.
- [1] Predicted using SwissADME consensus logP model (http://www.swissadme.ch). View Source
- [2] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
